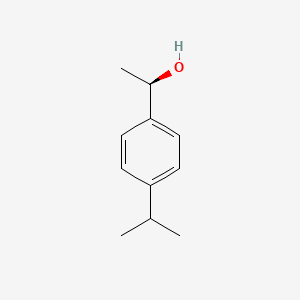
(1R)-1-(4-isopropylphenyl)ethanol
Vue d'ensemble
Description
“(1R)-1-(4-isopropylphenyl)ethanol” is likely an organic compound consisting of an isopropyl group attached to the phenyl group, which is further connected to an ethanol group. The “1R” denotes the configuration of the chiral center .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group, followed by the addition of an ethanol group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecule likely has a chiral center at the carbon atom connecting the isopropyl group and the ethanol group, leading to two possible enantiomers: “1R” and “1S”. The phenyl group is a planar, aromatic ring, the isopropyl group is a branched alkyl group, and the ethanol group consists of a hydroxyl group attached to a carbon .Chemical Reactions Analysis
As an organic compound, “this compound” can undergo various reactions typical of alcohols, such as dehydration, oxidation, and substitution. The phenyl and isopropyl groups may also participate in reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As an alcohol, it would be expected to form hydrogen bonds, affecting its boiling and melting points. The presence of a phenyl group could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Biocatalysis for Pharmaceutical Intermediates
- Optically Pure Synthesis : A study by Chen et al. (2019) developed a biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate for pharmaceuticals targeting the chemokine CCR5 antagonist. This process utilized recombinant Escherichia coli cells and showed excellent enantioselectivity and efficiency, enhancing the substrate concentration and significantly improving the yield in a polar organic solvent-aqueous system compared to traditional methods (Chen et al., 2019).
Enzymatic and Catalytic Processes
- Chiral Intermediate Synthesis : Guo et al. (2017) explored the enzymatic conversion of 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another chiral intermediate useful in synthesizing Ticagrelor, a medication for acute coronary syndromes. The ketoreductase (KRED) enzyme demonstrated high conversion and enantiomeric excess, simplifying the process and reducing safety risks (Guo et al., 2017).
Chemical Synthesis Improvement
- Synthesis of Complexes : Mantell et al. (2018) reported a new preparation method for [CpRRhCl2]2 complexes using isopropyl alcohol instead of ethanol. This approach minimized the formation of unwanted side products and improved yield and reaction times for derivatives with various cyclopentadienyl ligands, indicating the importance of solvent choice in the synthesis of complex molecules (Mantell et al., 2018).
Mécanisme D'action
Safety and Hazards
The safety and hazards of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its specific properties. Generally, handling organic compounds requires precautions to prevent ingestion, inhalation, or skin contact. Some phenyl compounds can be hazardous, so appropriate safety measures should be taken .
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245387 | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105364-42-9 | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105364-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


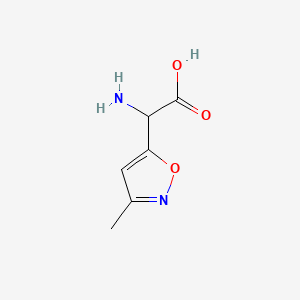
![Cyclopropanecarboxylic acid, 2-(1,3-butadienyl)-, methyl ester, [1alpha,2alpha(E)]-](/img/no-structure.png)

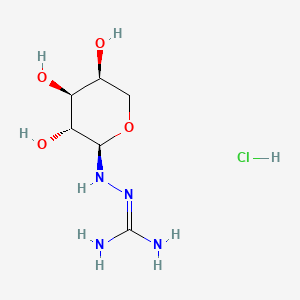


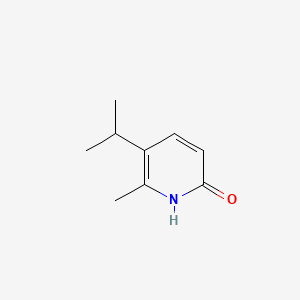
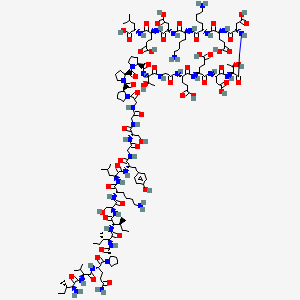
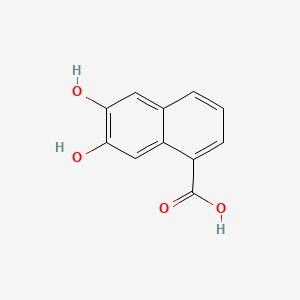
![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)
